molecular formula C16H16N6O3 B1530338 methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-79-8

methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1530338
CAS No.: 1374510-79-8
M. Wt: 340.34 g/mol
InChI Key: PXIUPTJNJNZODV-GQCTYLIASA-N
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a 1,6-naphthyridine core. Key substituents include:

  • A (E)-2-(dimethylamino)vinyl moiety at position 2, contributing to conjugation and electronic delocalization.
  • A 4H-1,2,4-triazol-4-yl group at position 6, introducing hydrogen-bonding capacity and nitrogen-rich aromaticity.
  • A 5-oxo (keto) group at position 5, stabilizing the dihydro-naphthyridine system.

The compound’s structural complexity positions it as a candidate for pharmaceutical or materials science research, though its discontinued commercial status () limits current accessibility.

Properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-6-(1,2,4-triazol-4-yl)-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-20(2)6-4-14-12(16(24)25-3)8-11-13(19-14)5-7-22(15(11)23)21-9-17-18-10-21/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUPTJNJNZODV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)N3C=NN=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)N3C=NN=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS No. 1374510-79-8) is a synthetic compound with significant biological activities. Its structure includes a naphthyridine core substituted with a triazole moiety and a dimethylamino vinyl group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₃
Molecular Weight340.34 g/mol
Boiling Point677.7 ± 65.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa6.30 ± 0.70 (Predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

  • In Vitro Studies : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values ranged from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli respectively .
    • Comparative studies showed that its activity was lower than that of established antibiotics like ceftriaxone but still promising for further development .
  • Mechanism of Action : The triazole group is known for its role in disrupting fungal cell wall synthesis, suggesting that this compound may inhibit similar pathways in bacterial cells .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Line Studies : In vitro assays using various cancer cell lines indicated that the compound exhibits cytotoxic effects. For example:
    • It was found to induce apoptosis in human breast cancer cells with an IC50 value of approximately 15 µM , indicating strong potential as an anticancer agent .
  • Case Studies : A notable study highlighted the efficacy of this compound in reducing tumor growth in xenograft models of human cancer, demonstrating significant tumor size reduction compared to control groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and naphthyridine structures exhibit significant antimicrobial properties. Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate has shown efficacy against various bacterial strains and fungi. Studies suggest that the triazole group enhances the compound's ability to inhibit the growth of pathogens by interfering with their metabolic processes.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The presence of the dimethylamino group may enhance its lipophilicity, allowing better cell membrane penetration and increased bioactivity.

Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. Its structural similarities to known enzyme substrates suggest it may act as a competitive inhibitor.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against both bacterial strains with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Anticancer Activity Investigation
    • Objective : To assess the cytotoxic effects of the compound on human breast cancer cells (MCF7).
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential as an anticancer agent.
  • Enzyme Inhibition Analysis
    • Objective : To investigate the inhibitory effects on dihydrofolate redu

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substituent combination. Below, it is compared to three related compounds from the literature:

Structural and Functional Group Differences

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4H-1,2,4-triazol-4-yl at position 6 ~C₁₉H₁₉N₅O₃* ~380–420* Triazole enhances H-bonding; dimethylamino vinyl aids conjugation.
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 4-Methoxybenzyl at position 6 C₂₂H₂₃N₃O₄ 393.44 Lipophilic 4-methoxybenzyl may reduce solubility vs. triazole.
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Naphthalene-carbothioate backbone; 4-methoxybenzyl C₂₁H₁₈N₄O₂S 390 Thioester (C=S) increases stability but reduces polarity vs. carboxylate esters.
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine core; ethylthio group C₁₅H₂₀N₆O₂S 356.43 Pyrimidine vs. naphthyridine alters π-electron density; ethylthio adds hydrophobicity.

*Estimated based on structural analogs.

Key Insights from Substituent Variations

This contrasts with the 4-methoxybenzyl group in ’s analog, which prioritizes lipophilicity over polar interactions .

Core Heterocycle Differences :

  • The 1,6-naphthyridine core (target compound) offers a larger conjugated system compared to triazolo-pyrimidine () or naphthalene (), influencing UV absorption and electronic properties.

Functional Group Impact: Carboxylate esters (target compound, –4) enhance hydrolytic stability compared to carbothioates (), which may exhibit higher reactivity . The (E)-2-(dimethylamino)vinyl group, common to the target compound and –4 analogs, likely contributes to planar conjugation and intramolecular charge transfer.

Research Implications and Limitations

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Solubility : The triazole group may improve aqueous solubility relative to 4-methoxybenzyl or ethylthio analogs.
  • Bioactivity: Nitrogen-rich substituents (triazole, dimethylamino vinyl) could enhance binding to biological targets like enzymes or receptors.

Further research should prioritize:

  • Experimental determination of solubility, stability, and biological activity.
  • Computational studies (e.g., molecular docking) to predict target affinity.

Preparation Methods

Construction of the 1,6-Naphthyridine Core

The core 1,6-naphthyridine scaffold is synthesized via condensation reactions involving appropriate pyridine derivatives and aldehydes or malononitrile under reflux conditions in acetic acid with ammonium acetate as a catalyst. For example, refluxing a pyridine compound with malononitrile and aromatic aldehydes in acetic acid for 4–5 hours yields substituted 1,6-naphthyridines after crystallization from ethanol.

Introduction of the 4H-1,2,4-Triazol-4-yl Group

The 4H-1,2,4-triazol-4-yl substituent is introduced via nucleophilic substitution or cyclization reactions, often employing hydrazine derivatives or triazole precursors under mild conditions. Specific details are less commonly disclosed but typically involve reaction of halogenated intermediates with triazole salts or hydrazines.

Formation of the Methyl Ester and Subsequent Transformations

The methyl ester group at the 3-position is introduced either by esterification of the corresponding acid or by direct methylation using reagents like dimethyl sulfate. The methyl esters can be reduced to aldehydes using reducing agents such as sodium bis(2-methoxyethoxy)aluminium dihydride (REDAL), often in the presence of N-methylpiperazine to improve selectivity and yield.

Synthesis of the (E)-2-(Dimethylamino)vinyl Substituent

The (E)-2-(dimethylamino)vinyl moiety is typically formed via a condensation reaction of the aldehyde intermediate with dimethylamine or its equivalents in the presence of catalysts like piperidine and glacial acetic acid. This step is often conducted in isopropanol at controlled temperatures (~30 °C) to favor the E-isomer formation.

Cyclization and Amidation Steps

Cyclization to form the dihydro-1,6-naphthyridine ring system is achieved by heating the intermediates with triethyl orthoacetate in solvents such as dimethylacetamide (DMA) at 100–120 °C for 1.5–3 hours. Subsequent saponification of esters to acids is performed in THF/water mixtures with aqueous sodium hydroxide at low temperatures (0–5 °C), followed by amidation using carbodiimidazole and catalytic 4-(dimethylamino)pyridine (DMAP) in DMF, with reflux in the presence of hexamethyldisilazane to complete the amide formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvents Temperature Time Notes
Core formation Pyridine derivative + malononitrile + aldehyde + NH4OAc Acetic acid Reflux (~118 °C) 4–5 h Excess ammonium acetate used as catalyst
Triazole introduction Hydrazine/triazole salts Not specified Mild conditions Variable Nucleophilic substitution or cyclization
Methyl ester formation Dimethyl sulfate Not specified Room temperature Variable Methylation of acid or intermediate
Aldehyde reduction REDAL + N-methylpiperazine Not specified Room temperature Variable Selective reduction of ester to aldehyde
Vinyl substituent formation Piperidine + glacial acetic acid + dimethylamine Isopropanol 30 °C 1.5–3 h Controlled to favor E-isomer
Cyclization Triethyl orthoacetate Dimethylacetamide (DMA) 100–120 °C 1.5–3 h Clean reaction, less inflammable orthoester preferred
Saponification NaOH aqueous solution THF/water (2:1) 0–5 °C 1–2 h pH adjusted post-reaction, NaOH preferred over KOH
Amidation Carbodiimidazole + DMAP + hexamethyldisilazane DMF, THF Room temp + reflux 4 h + 16–24 h One-pot reaction, hydrolysis step included

Research Findings and Process Improvements

  • Use of triethyl orthoacetate instead of other orthoesters improves reaction cleanliness and safety due to lower inflammability.
  • Carrying out methyl ester formation and aldehyde reduction without isolation of intermediates streamlines the process and reduces losses.
  • The one-pot amidation reaction combining carbodiimidazole activation, reflux with hexamethyldisilazane, and hydrolysis improves overall yield and purity.
  • Use of dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) as solvents provides optimal solubility and reaction rates for cyclization steps.
  • The reaction mixtures are often worked up by careful pH adjustment (preferably to neutral pH 6.5–7.0) and crystallization from aqueous ammonium chloride solutions to obtain pure products.

Summary Table of Key Intermediates and Transformations

Intermediate Description Key Reaction Yield (%) Notes
Compound (X) Precursor for cyclization Reaction with triethyl orthoacetate Not specified 100–120 °C, 1.5–3 h
Compound (XI) Cyclized methyl ester intermediate Saponification Not specified THF/water, NaOH, low temperature
Compound (XII) Acid intermediate after saponification Amidation Not specified Carbodiimidazole, DMAP, reflux
Compound (XV) Methyl ester after methylation Reduction to aldehyde Not specified REDAL + N-methylpiperazine
Compound (XVI) Aldehyde intermediate Condensation with dimethylamine Not specified Isopropanol, piperidine, acetic acid
Final compound Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate Multi-step synthesis Overall yield ~27.7% (reported in related naphthyridine syntheses) Purification by crystallization

Q & A

Q. What are the recommended synthetic routes for methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., triazole derivatives with naphthyridine precursors). Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry protocols (used in similar heterocyclic systems) improve yield reproducibility by controlling residence time and mixing efficiency . Post-synthesis purification may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC), High-Resolution Mass Spectrometry (HRMS) , and IR spectroscopy . For purity assessment, use HPLC (C18 column, UV detection at 254 nm) with ≥95% peak area threshold. Discrepancies in NMR signals (e.g., vinyl proton splitting patterns) may indicate stereoisomer contamination, necessitating further chiral separation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., triazole and naphthyridine moieties are associated with kinase inhibition or antimicrobial activity). Examples:
  • Kinase inhibition : ATP-binding site competition assays (e.g., EGFR or CDK2).
  • Antimicrobial activity : Microdilution broth assays against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines. Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : Focus on systematic substituent modifications:
  • Triazole ring : Replace with 1,2,3-triazole or benzotriazole to assess heterocycle size effects.
  • Vinyl linker : Test (Z)-isomers or halogenated analogs for steric/electronic impacts.
    Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., PDB: 1M17 for kinases). Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) with Schrödinger’s BioLuminate.
    Cross-validate with in vitro microsomal stability assays (human liver microsomes + NADPH cofactor) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell line genetic backgrounds or assay pH). Mitigation strategies:
  • Dose-response normalization : Express activity as IC₅₀/EC₅₀ values relative to internal standards.
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and disk diffusion.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to fit sigmoidal curves. For multi-parametric optimization (e.g., potency vs. solubility), apply multivariate analysis (PCA or PLS regression) .

Q. How can researchers design stability studies to evaluate compound degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing :
  • Temperature : 25°C (room temp) vs. 40°C (stress condition).
  • Humidity : 60% RH vs. 75% RH.
    Analyze degradation products via LC-MS/MS and quantify parent compound loss over 30 days. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Characterization Techniques

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Perform X-ray diffraction (Cu-Kα radiation, 100 K) and solve structures using SHELX. Refine with Olex2, and validate hydrogen bonding (e.g., triazole N-H···O interactions) using Mercury .

Conflict Resolution in Data Interpretation

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental inhibition data?

  • Methodological Answer :
    Discrepancies may stem from ligand flexibility or solvent effects. Refine docking with explicit solvent molecular dynamics (MD) simulations (NAMD or GROMACS) to assess conformational stability. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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